![molecular formula C8H4F5N3 B2387105 3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 477871-44-6](/img/structure/B2387105.png)
3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
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Description
“3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs, and it can be used to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The synthesis of such compounds often involves various methods to introduce the trifluoromethyl functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Scientific Research Applications
- Anticancer Agents : Researchers have explored derivatives of this compound for their potential as anticancer agents. For instance, triazolo pyrazine derivatives containing 4-oxo-pyridazinone moieties have been evaluated against cancer cell lines and c-Met kinase .
- Ligand Design : The coordination chemistry of 3-(2-pyridyl)-[1,2,4]triazolo[4,3-a]pyridine (L10) has been studied. Complexes with iron(II), cobalt(II), nickel(II), and copper(II) have been prepared, featuring diverse structural motifs .
- Thermal-Activated Delayed Fluorescence (TADF) : Tris[1,2,4]triazolo[1,3,5]triazine derivatives have been used to construct star-shaped triazolo-pyrazine compounds. These exhibit TADF behavior, which is valuable for organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Facile Assembly of Fused 1,2,4-Triazoles : A strategy involving triethylamine-promoted intermolecular [3 + 2] cycloaddition has been developed to synthesize fused 3-trifluoromethyl-1,2,4-triazoles. This method offers high efficiency, good functional group tolerance, and easy operation .
- Dihydropyrano[2,3-c]pyrazoles : The compound can be used in the chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes and pyrazolones to produce 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles .
Medicinal Chemistry and Drug Development
Coordination Chemistry
Fluorescent Materials
Synthetic Chemistry
properties
IUPAC Name |
3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5N3/c9-5(10)7-15-14-6-4(8(11,12)13)2-1-3-16(6)7/h1-3,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNLNZKUZJOGKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)F)C(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine |
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